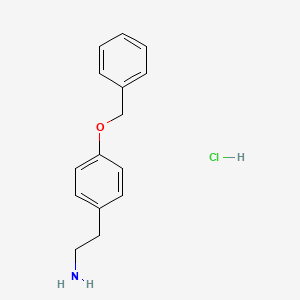

Benzeneethanamine, 4-(phenylmethoxy)-, hydrochloride

Description

Chemical Name: Benzeneethanamine, 3-methoxy-4-(phenylmethoxy)-, hydrochloride (1:1) Synonyms:

- 2-[4-(Benzyloxy)-3-methoxyphenyl]ethanamine hydrochloride

- 3-Methoxy-4-(benzyloxy)phenethylamine hydrochloride Molecular Formula: C₁₅H₁₇NO₂·HCl Molecular Weight: 279.76 g/mol (calculated) CAS Registry Number: 1860-57-7

This compound features a phenethylamine backbone substituted with a methoxy group at position 3 and a benzyloxy (phenylmethoxy) group at position 4 of the benzene ring. The hydrochloride salt enhances stability and solubility. While specific melting point data are unavailable, structurally similar compounds exhibit melting points in the range of 200–230°C .

Propriétés

IUPAC Name |

2-(4-phenylmethoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO.ClH/c16-11-10-13-6-8-15(9-7-13)17-12-14-4-2-1-3-5-14;/h1-9H,10-12,16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMEWDNMRTKWSEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90183957 | |

| Record name | Benzeneethanamine, 4-(phenylmethoxy)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2982-54-9 | |

| Record name | Benzeneethanamine, 4-(phenylmethoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2982-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneethanamine, 4-(phenylmethoxy)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002982549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneethanamine, 4-(phenylmethoxy)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

Phenethylamine, a related compound, is known to interact with primary amine oxidase and trypsin-1 and trypsin-2.

Mode of Action

Phenethylamine, a structurally similar compound, may increase the central nervous system depressant (cns depressant) activities.

Biochemical Pathways

Phenethylamines in general are known to be involved in various biochemical pathways, including those related to adrenoceptors, carbonyl anhydrase, dopamine receptor, dat, 5-ht, mao, ppar, sigma receptors, and taar1.

Pharmacokinetics

Phenethylamine, a related compound, is known to have a complex pharmacokinetic profile.

Result of Action

Phenethylamines in general are known to have a wide range of effects, including mood elevation and increased alertness.

Action Environment

It is known that the compound should be stored at a temperature of 2-8°c.

Activité Biologique

Benzeneethanamine, 4-(phenylmethoxy)-, hydrochloride, also known as a derivative of phenethylamine, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed exploration of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula CHClO. Its structure features a benzene ring substituted with a phenylmethoxy group and an amine group. This configuration is essential for its interaction with biological targets.

The biological activity of benzeneethanamine derivatives often involves interactions with neurotransmitter receptors and enzymes. The amine group can participate in hydrogen bonding and ionic interactions with various biological molecules.

- Neurotransmitter Receptor Interaction : Compounds similar to benzeneethanamine have been shown to interact with serotonin and dopamine receptors, influencing mood and behavior.

- Enzyme Inhibition : Some studies suggest that these compounds may inhibit key enzymes such as monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters.

Biological Activity Overview

Case Studies

-

Antimicrobial Activity :

A study investigated the antimicrobial properties of benzyl derivatives similar to benzeneethanamine. The results indicated significant activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections . -

Anticonvulsant Effects :

Research on N-benzyl derivatives demonstrated anticonvulsant effects with effective doses lower than traditional medications like phenobarbital. This suggests that benzeneethanamine derivatives could be promising candidates for further development . -

Tyrosinase Inhibition :

A study focused on tyrosinase inhibition showed that certain compounds derived from benzeneethanamine significantly reduced melanin production in B16F10 melanoma cells without cytotoxic effects. This highlights its potential use in skin whitening products .

Research Findings

Recent studies have provided insights into the pharmacological profiles of benzeneethanamine derivatives:

- Cytotoxicity Testing : Compounds were tested on various cancer cell lines, revealing varying degrees of cytotoxicity, which is crucial for evaluating their therapeutic potential .

- Molecular Docking Studies : Computational approaches have been employed to predict binding affinities and interactions with target proteins, providing a rational basis for further experimental validation .

Applications De Recherche Scientifique

Chemical Properties and Structure

Benzeneethanamine, 4-(phenylmethoxy)-, hydrochloride has the molecular formula and a molecular weight of approximately 187.68 g/mol. The compound features a benzeneethanamine backbone with a para-substituted phenylmethoxy group, which enhances its solubility and reactivity compared to related compounds lacking this modification .

Pharmaceutical Applications

1. Drug Development:

Benzeneethanamine derivatives are being investigated for their potential as antibacterial agents. Recent studies have shown that this compound interacts favorably with key bacterial proteins such as penicillin-binding protein (PBP2a) in Staphylococcus aureus and osmoporin (OmpC) in Salmonella typhi, suggesting a mechanism for inhibiting bacterial growth .

2. Antibacterial Activity:

The compound has demonstrated significant antibacterial properties with minimum inhibitory concentration (MIC) values indicating potent efficacy against various strains:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Salmonella typhi | 0.39 |

| Escherichia coli | 0.20 |

These results highlight its potential as a candidate for combating multidrug-resistant bacteria .

1. Mechanisms of Action:

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Bacterial Growth: The compound's affinity for critical bacterial proteins disrupts cell wall synthesis and permeability.

- Reactive Oxygen Species Generation: Similar compounds have been shown to induce oxidative stress in bacterial cells, leading to cell death.

- Antioxidant Properties: Some derivatives may exhibit antioxidant activity, which can mitigate oxidative damage in host cells during infection.

Case Studies

Case Study 1: Antibacterial Efficacy

A comprehensive study evaluated the antibacterial efficacy of benzeneethanamine derivatives against pathogenic bacteria. The findings indicated that the compound could effectively inhibit bacterial growth across multiple strains .

Case Study 2: Interaction with Biological Targets

Research exploring the interactions of benzeneethanamine with various biological targets is crucial for understanding its pharmacodynamics. The compound's structural similarities to other phenethylamines suggest potential interactions with neurotransmitter systems involved in mood and cognition.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

Key Observations :

- Substituent Effects :

- The benzyloxy group in the target compound increases lipophilicity compared to methoxy or ethoxy substituents (e.g., 4-methoxy or 4-ethoxy derivatives) . This enhances membrane permeability but may reduce aqueous solubility.

- Trimethoxy derivatives (e.g., 3,4,5-trimethoxy) exhibit higher polarity due to multiple oxygen atoms but lower molecular weight than benzyloxy-containing analogs .

- Steric Effects :

- N-Substituted analogs (e.g., N-methyl or N-benzyl) show altered basicity and receptor-binding profiles compared to primary amines like the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.